methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate
Description
Historical Development of Sulfamoyl Benzoate Derivatives
The development of sulfamoyl benzoate derivatives traces its origins to the groundbreaking discovery of sulfonamides in the mid-1930s by Gerhard Domagk, who identified Prontosil rubrum as the first therapeutic sulfonamide. Early sulfonamides, characterized by their simple aryl-sulfonamide structures, laid the foundation for antibacterial therapies. Over subsequent decades, structural diversification led to the incorporation of ester functionalities, exemplified by methyl benzoate derivatives, to enhance bioavailability and target specificity.
The synthesis of methyl 4-substituted-5-sulfamoyl-benzoates, as described in recent studies, involves nucleophilic aromatic substitution reactions using dihalosulfamoylbenzamides and thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO). These methods highlight the regioselectivity challenges inherent in introducing substituents at specific positions on the benzene ring, particularly when balancing steric and electronic effects. For instance, reactions with aromatic thiols preferentially yield para-substituted products, while aliphatic thiols favor ortho-substitution patterns. This historical progression underscores the iterative refinement of synthetic strategies to achieve structurally complex sulfamoyl benzoates like the target compound.
Positioning Within the Broader Sulfonamide Class
Sulfonamides are classified based on their functional groups and structural configurations, including sultams, sulfinamides, and disulfonimides. Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate belongs to the sulfonamide subclass characterized by a sulfamoyl group (–SO~2~NH~2~) directly attached to a benzoate ester. This structural motif differentiates it from classical sulfonamides like sulfadiazine, which lack ester functionalities, and from sultams, which feature cyclic sulfonamide structures.
The compound’s distinctiveness arises from its hybrid architecture:
- Benzoate Core : The methyl ester at the 4-position enhances metabolic stability compared to carboxylic acid analogs.
- Oxan-4-Yl Moiety : The tetrahydrofuran (oxan) ring introduces conformational rigidity, potentially influencing receptor binding.
- Phenylethyl Side Chain : The 2-phenyl-2-hydroxyethyl group may facilitate hydrophobic interactions with biological targets.
This combination of features positions the compound as a bridge between traditional sulfonamides and modern, functionally diversified derivatives.
Significance in Contemporary Medicinal Chemistry Research
The structural complexity of this compound aligns with current trends in drug design aimed at overcoming antibiotic resistance and improving pharmacokinetic profiles. Sulfonamides remain pivotal in antimicrobial research due to their mechanism of action—inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. However, the target compound’s additional functional groups suggest potential for multitarget engagement or enhanced selectivity.
Recent studies on analogous compounds, such as methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate, demonstrate that oxan ring substitutions can modulate solubility and binding affinity. The hydroxyl and phenyl groups in the side chain may further contribute to hydrogen bonding and π-π stacking interactions, respectively, offering avenues for optimizing target engagement.
Theoretical Basis for Structural Investigation
Theoretical investigations into this compound focus on three interrelated domains:
1. Electronic Effects : The electron-withdrawing sulfamoyl group (–SO~2~NH~2~) deactivates the benzene ring, directing electrophilic substitutions to specific positions. This electronic profile influences reactivity in synthetic modifications.
2. Steric Considerations : The oxan-4-yl and phenylethyl groups introduce steric bulk, which may hinder rotation around the sulfamoyl nitrogen bond. This rigidity could stabilize specific conformations critical for biological activity.
3. Hydrogen-Bonding Capacity : The hydroxyl group in the side chain serves as a hydrogen bond donor, while the sulfamoyl group acts as both donor and acceptor. These interactions are hypothesized to enhance binding to enzymatic active sites, as seen in carbonic anhydrase inhibitors.
The interplay of these factors underscores the compound’s potential as a scaffold for rational drug design, particularly in targeting enzymes with hydrophobic active sites or requiring precise stereochemical alignment.
Structural Comparison of Sulfonamide Derivatives
| Feature | Classical Sulfonamide (e.g., Sulfadiazine) | Target Compound |
|---|---|---|
| Core Structure | Aryl-sulfonamide | Benzoate ester with sulfamoyl group |
| Key Substituents | –NH~2~ at para position | –OCH~3~, oxan-4-yl, phenylethyl side chain |
| Solubility Profile | Moderate (polar groups) | Enhanced (ester and cyclic ether) |
| Synthetic Complexity | Low | High (multi-step regioselective synthesis) |
Table 1: Comparative analysis highlighting structural innovations in the target compound.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-27-20(23)16-7-9-19(10-8-16)29(25,26)22-15-21(24,17-5-3-2-4-6-17)18-11-13-28-14-12-18/h2-10,18,22,24H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNHMBLNORDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using Raney nickel as a catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Research indicates that compounds with sulfamoyl groups can interact with cellular signaling pathways that regulate cell growth and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various sulfamoyl derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7) .
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its action may involve the modulation of cytokine production and inhibition of inflammatory mediators.
Case Study:
Research published in Pharmacology Reports highlighted the anti-inflammatory potential of sulfamoyl derivatives in animal models of arthritis, showing reduced swelling and pain .
Therapeutic Uses
1. Treatment of Chronic Conditions
Given its pharmacological profile, this compound could be explored for use in chronic conditions such as rheumatoid arthritis and certain cancers.
2. Drug Delivery Systems
The compound's ability to enhance solubility may be utilized in drug formulation technologies, improving the delivery of poorly soluble drugs.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydropyran ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with sulfonamide-based benzoate esters and sulfonylurea derivatives. Below is a comparative analysis with key analogues:
Key Observations
Structural Complexity vs. In contrast, sulfonylurea herbicides (e.g., metsulfuron-methyl) prioritize triazine-linked sulfonylurea motifs for enzyme inhibition, which are absent in the target compound .
Synthetic Pathways :
- The target compound’s synthesis likely mirrors Compound 1i , involving sulfonamide bond formation between a sulfonyl chloride and a substituted amine. However, the hydroxy-oxan-4-yl-phenyl side chain may require additional protection/deprotection steps due to the hydroxy group’s reactivity .
- Sulfonylurea herbicides employ carbamate-forming reactions, which are distinct from the sulfonamide chemistry used for the target compound .
Physicochemical Properties :
- The oxan-4-yl group may improve solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl).
- Sulfonylurea herbicides exhibit higher polarity due to their triazine-urea linkages, enhancing soil mobility and bioactivity .
Biological Activity :
- While sulfonylurea derivatives are well-documented as herbicides, the target compound’s lack of a triazine or urea moiety suggests divergent mechanisms of action. Its hydroxy group and tetrahydropyran ring may target enzymes or receptors involved in eukaryotic systems (e.g., anti-inflammatory or antimicrobial pathways).
Research Findings and Data
Spectroscopic Data
- NMR and HRMS : Analogues like Compound 1i and 2i were characterized by $ ^1H $/$ ^{13}C $ NMR and high-resolution mass spectrometry (HRMS) . The target compound would likely show similar sulfonamide proton signals (δ 7.5–8.5 ppm for aromatic protons) and distinct resonances for the oxan-4-yl group (δ 3.5–4.0 ppm for tetrahydropyran protons).
Thermal and Crystallographic Data
- Crystallographic analysis (e.g., via SHELX programs or ORTEP-3 ) could resolve the stereochemistry of the hydroxy and oxan-4-yl groups, which is critical for understanding its 3D conformation and interaction with biological targets.
Notes
Limitations : The provided evidence lacks direct data on the target compound’s synthesis, bioactivity, or industrial applications. Comparisons rely on structural analogues and general sulfonamide/sulfonylurea chemistry.
Research Gaps : Further studies are needed to elucidate its biological targets, stability under physiological conditions, and synthetic optimization.
Biological Activity
Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, including pharmacological evaluations, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : A benzoate moiety linked to a sulfamoyl group.
- Functional Groups : Hydroxy and oxane functionalities that enhance solubility and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of this compound in targeting carbonic anhydrase (CA) enzymes, particularly CAIX, which is overexpressed in various cancers. Inhibitors of CAIX have shown promise in reducing tumor growth and metastasis.
Table 1: Summary of Anticancer Activity Studies
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of acute inflammation, indicating its potential as an anti-inflammatory agent.
The proposed mechanism involves the inhibition of specific enzymes associated with cancer progression and inflammation. The sulfamoyl group appears to play a critical role in binding to the active sites of target enzymes, thereby blocking their activity.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits good bioavailability and metabolic stability. Its half-life allows for once-daily dosing in potential therapeutic applications.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 12 hours |
| Peak plasma concentration | 1.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
